molecular formula C12H13ClN4O2 B597615 (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol CAS No. 1227958-02-2

(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol

Cat. No.: B597615
CAS No.: 1227958-02-2
M. Wt: 280.712
InChI Key: NGSMFTZOLSDUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol” is a chemical compound with the molecular formula C12H13ClN4O2 . It contains a total of 34 bonds, including 21 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, which includes “this compound”, can be achieved starting from a preformed pyrimidine ring or a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridopyrimidine moiety, which is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body .

Scientific Research Applications

Synthesis and Applications of Pyrimidine Derivatives

  • Synthesis Techniques : Pyrimidine derivatives, including structures similar to “(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol,” are synthesized through various methods. For example, the synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, has been described using 1,3-diaryl barbituric acid and anthranilic acid in the presence of polyphosphoric acid, highlighting a facile and convenient synthesis route in good yields (Kumar et al., 2001).

  • Catalytic Applications : The importance of hybrid catalysts in synthesizing pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, underscores their broad applicability in medicinal and pharmaceutical industries. This review emphasizes the role of diversified hybrid catalysts in achieving these syntheses, hinting at the potential for similar applications for the compound (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name

(2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c13-12-15-10-9(2-1-8(7-18)14-10)11(16-12)17-3-5-19-6-4-17/h1-2,18H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSMFTZOLSDUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744308
Record name [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-02-2
Record name [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.